4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol
Description
4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol is a halogenated phenolic compound featuring a chloro-substituted phenol core and a methylene-linked aromatic amine group. Its molecular formula is C₁₄H₁₂Cl₂NO, with a molecular weight of 281.16 g/mol. The structure includes a 4-chlorophenol moiety and a 2-chloro-4-methylphenyl substituent connected via an aminomethyl bridge.
Properties
IUPAC Name |
4-chloro-2-[(2-chloro-4-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPMJNNVIGDBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-methylphenol with 2-chloro-4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted phenols or anilines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol exhibits antimicrobial properties. Studies have demonstrated its efficacy against a range of bacteria, making it a potential candidate for developing new antimicrobial agents. This compound's structure allows it to disrupt bacterial cell walls, thereby inhibiting growth and proliferation .
1.2 Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially due to its ability to interact with specific cellular pathways involved in cell survival and death . Further research is needed to fully elucidate its mechanisms and effectiveness in clinical settings.
1.3 Drug Formulation
The compound is also being explored for use in drug formulations, particularly as an active pharmaceutical ingredient (API) in medications targeting infections or cancer. Its unique chemical structure allows for modifications that can enhance bioavailability and therapeutic efficacy .
Material Science Applications
2.1 Polymer Chemistry
In material science, 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol is used as a building block in the synthesis of polymers. Its functional groups can be utilized to create cross-linked networks that improve the mechanical properties of materials, making them suitable for various applications including coatings and adhesives .
2.2 Antioxidant Properties
The compound has been investigated for its antioxidant capabilities, which can be beneficial in stabilizing polymers against oxidative degradation. This property is particularly valuable in extending the lifespan of materials used in harsh environments .
Biochemical Research Applications
3.1 Proteomics
In biochemical research, this compound serves as a tool for proteomics studies. It can be used to label proteins or modify them for better detection and analysis through techniques such as mass spectrometry . Its ability to form stable bonds with amino acids enhances the reliability of protein assays.
3.2 Enzyme Inhibition Studies
4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol has been studied for its potential as an enzyme inhibitor. Research indicates it may inhibit certain enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the phenylamino group, influencing molecular weight, polarity, and reactivity. Below is a comparative analysis:
Notes:
- Nitro groups (e.g., in sc-491790) introduce strong electron-withdrawing effects, altering electronic distribution and reactivity .
Biological Activity
4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol, commonly referred to as the compound with CAS number 282.16512, is a chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, toxicity, and potential applications in medicinal chemistry.
- Molecular Formula : C14H13Cl2NO
- Molar Mass : 282.165 g/mol
- CAS Number : 282.16512
Antimicrobial Activity
Research indicates that compounds similar to 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol exhibit significant antimicrobial properties. For instance, derivatives of chlorophenols have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial activity .
Anticancer Potential
In vitro studies have revealed that certain derivatives of chlorophenols can inhibit the growth of cancer cell lines. For example, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against colorectal (HCT-116) and breast cancer (MCF-7) cell lines, indicating their potential as anticancer agents .
Toxicity Profile
The toxicity of 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol has been assessed in various studies. It has been reported to be toxic to aquatic organisms and possesses a low bioaccumulation potential. The predicted no-effect levels (NOAEL) for repeat dose toxicity are around 200 mg/kg/day, suggesting a substantial margin of safety for occupational exposure .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
- Toxicological Assessments :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H13Cl2NO |
| Molar Mass | 282.165 g/mol |
| CAS Number | 282.16512 |
| Antimicrobial MIC (against MRSA) | < 50 µg/mL |
| Anticancer IC50 (HCT-116) | 1.9 µg/mL |
| NOAEL | 200 mg/kg/day |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
